![molecular formula C13H20ClN3O2 B15313906 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound features a hydrazinyl group attached to a benzamide moiety, with an oxan-2-ylmethyl substituent. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the hydrazinyl group and the oxan-2-ylmethyl substituent. The final step involves the formation of the hydrochloride salt to improve solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzamide moiety may also interact with specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide
- 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide sulfate
- 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide nitrate
Uniqueness
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more suitable for various experimental applications compared to its analogs.
Properties
Molecular Formula |
C13H20ClN3O2 |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
4-hydrazinyl-N-[[(2S)-oxan-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c14-16-11-6-4-10(5-7-11)13(17)15-9-12-3-1-2-8-18-12;/h4-7,12,16H,1-3,8-9,14H2,(H,15,17);1H/t12-;/m0./s1 |
InChI Key |
FHSJFNDNEBDDMR-YDALLXLXSA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)CNC(=O)C2=CC=C(C=C2)NN.Cl |
Canonical SMILES |
C1CCOC(C1)CNC(=O)C2=CC=C(C=C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


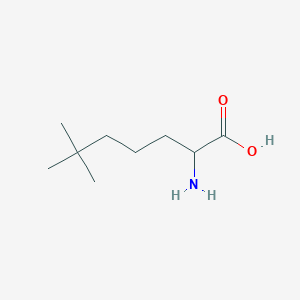
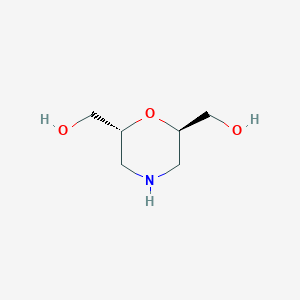
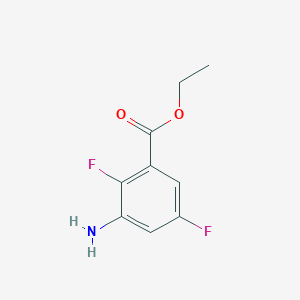
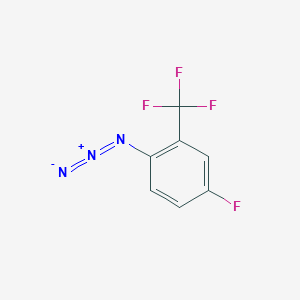
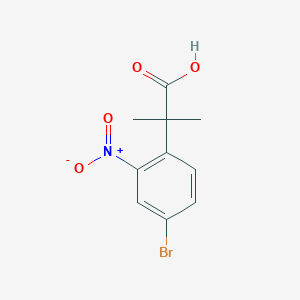
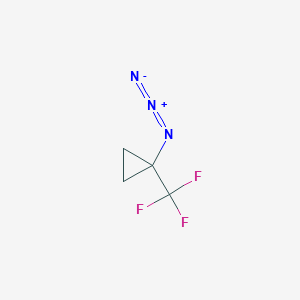
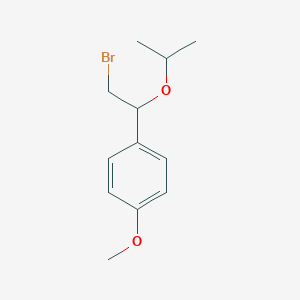
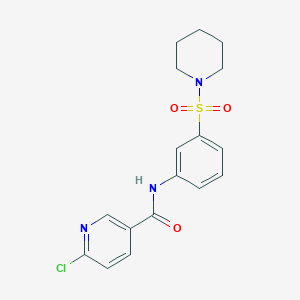
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)
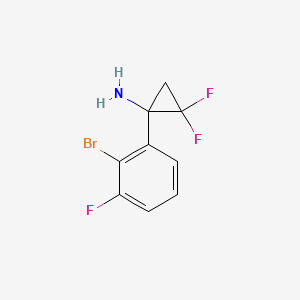

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)


